2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C₉H₁₁N₁O₄ and a molecular weight of 197.19 g/mol. It is recognized by its CAS Number 897958-24-6. The compound features a pyridine ring substituted with a carboxylic acid group and a methoxyethoxy group, which contributes to its solubility and reactivity. Its structural formula can be represented by the InChI code: 1S/C9H11NO4/c1-13-4-5-14-8-6-7(9(11)12)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,11,12)
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These reactions are essential for synthesizing derivatives with potentially enhanced biological activity or altered physical properties.
Research indicates that derivatives of pyridine carboxylic acids exhibit significant biological activities, including:
Synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid can be achieved through several methods:
These methods allow for variations in yield and purity based on reaction conditions and starting materials.
2-(2-Methoxyethoxy)pyridine-4-carboxylic acid has various applications across multiple fields:
Interaction studies focus on understanding how 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid interacts with biological molecules such as proteins and nucleic acids. Molecular docking simulations have been employed to predict binding affinities and mechanisms of action against bacterial targets. These studies are crucial for designing more effective derivatives with improved selectivity and efficacy .
Several compounds share structural similarities with 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methoxy-pyridine-2-carboxylic acid | Methoxy and carboxylic groups | Known for strong antimicrobial properties |
6-Methylpyridine-4-carboxylic acid | Methyl substitution on the pyridine | Exhibits different reactivity patterns |
Picolinic acid | Simple pyridine carboxylic acid | Used in chelation therapy |
These compounds differ mainly in their substituents on the pyridine ring, which significantly influences their chemical reactivity and biological activity.
Irritant